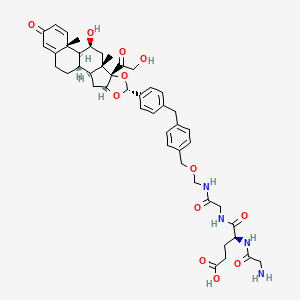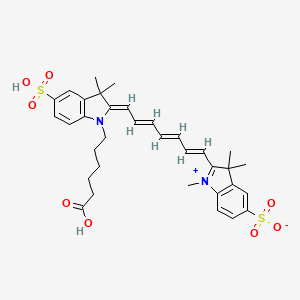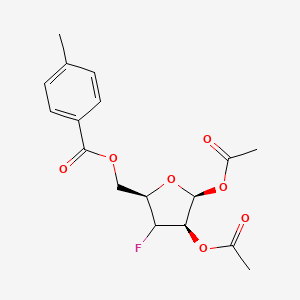
Glucocorticoid receptor agonist-1-Gly-Glu-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucocorticoid receptor agonist-1-Gly-Glu-Gly is a steroid-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to target the glucocorticoid receptor, which plays a crucial role in regulating inflammation, immune response, and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1-Gly-Glu-Gly involves multiple steps, including the conjugation of a glucocorticoid receptor agonist with a Gly-Glu-Gly linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the conjugate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glucocorticoid receptor agonist-1-Gly-Glu-Gly undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical applications .
Aplicaciones Científicas De Investigación
Glucocorticoid receptor agonist-1-Gly-Glu-Gly has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and conjugates.
Biology: Employed in studies related to glucocorticoid receptor signaling and regulation.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of pharmaceutical compounds and research reagents.
Mecanismo De Acción
Glucocorticoid receptor agonist-1-Gly-Glu-Gly exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and binds to glucocorticoid response elements on DNA. This binding regulates the transcription of glucocorticoid-responsive genes, leading to anti-inflammatory and immunosuppressive effects .
Comparación Con Compuestos Similares
Similar Compounds
Cortisol: A natural glucocorticoid hormone with similar anti-inflammatory properties.
Dexamethasone: A synthetic glucocorticoid used in various therapeutic applications.
Chonemorphine: A steroidal compound with potential glucocorticoid receptor agonist activity
Uniqueness
Glucocorticoid receptor agonist-1-Gly-Glu-Gly is unique due to its specific design as a steroid-linker conjugate, making it highly suitable for the synthesis of antibody-drug conjugates. This specificity allows for targeted delivery and reduced systemic side effects compared to other glucocorticoid receptor agonists .
Propiedades
Fórmula molecular |
C46H56N4O12 |
|---|---|
Peso molecular |
857.0 g/mol |
Nombre IUPAC |
(4S)-4-[(2-aminoacetyl)amino]-5-[[2-[[4-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]phenyl]methoxymethylamino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H56N4O12/c1-44-16-15-31(52)18-30(44)11-12-32-33-19-37-46(36(54)23-51,45(33,2)20-35(53)41(32)44)62-43(61-37)29-9-7-27(8-10-29)17-26-3-5-28(6-4-26)24-60-25-49-39(56)22-48-42(59)34(13-14-40(57)58)50-38(55)21-47/h3-10,15-16,18,32-35,37,41,43,51,53H,11-14,17,19-25,47H2,1-2H3,(H,48,59)(H,49,56)(H,50,55)(H,57,58)/t32-,33-,34-,35-,37+,41+,43+,44-,45-,46+/m0/s1 |
Clave InChI |
JBLMXRSSIJFWQE-KIUNJQCTSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
SMILES canónico |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)



![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)

![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)

![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)

